molecular formula C13H11N7O4 B11494828 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11494828
M. Wt: 329.27 g/mol
InChI Key: QDIUSQGFWXKSPE-UHFFFAOYSA-N
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Description

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Nitration of the pyrazole ring:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, often using reagents like phosphorus oxychloride.

    Coupling with the pyridine ring: The final step involves the coupling of the pyrazole and oxadiazole intermediates with a pyridine derivative under appropriate conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and phosphorus oxychloride for cyclization. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole, pyridine, and oxadiazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

    Pyrazole Derivatives: Known for their anti-inflammatory and analgesic properties.

    Pyridine Derivatives: Widely used in pharmaceuticals for their antimicrobial and anticancer activities.

    Oxadiazole Derivatives: Investigated for their potential as antimicrobial and anticancer agents.

3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of these three heterocyclic systems, which may confer distinct biological properties and applications.

Properties

Molecular Formula

C13H11N7O4

Molecular Weight

329.27 g/mol

IUPAC Name

3-[(3-nitropyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H11N7O4/c21-12(15-7-9-1-4-14-5-2-9)13-16-10(18-24-13)8-19-6-3-11(17-19)20(22)23/h1-6H,7-8H2,(H,15,21)

InChI Key

QDIUSQGFWXKSPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

Origin of Product

United States

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